molecular formula C19H18BrN3O2 B10980218 N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10980218
M. Wt: 400.3 g/mol
InChI Key: OPJDPVWLSVLXHR-UHFFFAOYSA-N
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Description

N-(2-{[(3-Bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetically designed organic compound featuring a 1-methyl-1H-indole-3-carboxamide core linked via an ethyl chain to a 3-bromobenzamide group . This complex molecule belongs to the class of indole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and presence in numerous pharmacologically active substances . Indole derivatives have demonstrated significant potential in various research areas, including cancer immunotherapy . Specifically, compounds with structural similarities, incorporating N-hydroxy-amidine cores and halogenated aryl groups, have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a key immunomodulatory enzyme that is a promising target for the next generation of cancer immunotherapies, and the development of its inhibitors often leverages knowledge-based drug design strategies . The presence of the 1-methylindole and 3-bromophenylcarbamoyl groups in this compound's structure suggests it is a valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of novel small-molecule therapeutics, particularly in immunology and oncology. It is intended for use in biochemical assay development, high-throughput screening, and mechanistic studies in a controlled laboratory environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C19H18BrN3O2

Molecular Weight

400.3 g/mol

IUPAC Name

N-[2-[(3-bromobenzoyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C19H18BrN3O2/c1-23-12-16(15-7-2-3-8-17(15)23)19(25)22-10-9-21-18(24)13-5-4-6-14(20)11-13/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,25)

InChI Key

OPJDPVWLSVLXHR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound is classified as an indole derivative, characterized by the following:

  • Molecular Formula: C19_{19}H20_{20}BrN3_{3}O2_{2}
  • Molecular Weight: Approximately 400.3 g/mol
  • Structural Features:
    • Indole ring
    • Bromophenyl group
    • Carboxamide functional group

These structural attributes contribute to its diverse biological activities, which are increasingly recognized in research.

Biological Activities

Research indicates that N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide exhibits several promising biological activities:

  • Anti-inflammatory Properties : The compound has shown efficacy in modulating inflammatory pathways, making it a candidate for treating conditions like age-related macular degeneration.
  • Antimicrobial Activity : Indole derivatives, including this compound, have been noted for their antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Potential : The unique structure of this compound enhances its interaction with specific molecular targets involved in cancer progression. In vitro studies have demonstrated its ability to inhibit the growth of aggressive cancer cell lines .

Case Studies and Research Findings

  • Anti-inflammatory Research : A study highlighted the compound's effectiveness in reducing inflammation markers in cellular models, suggesting its potential use in therapies targeting chronic inflammatory diseases.
  • Antimicrobial Efficacy : In a comparative study, this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, outperforming several conventional antibiotics .
  • Cancer Treatment Applications : Research involving xenograft models demonstrated that this compound significantly reduced tumor size in aggressive breast cancer models, indicating its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The indole core can bind to multiple receptors, influencing cellular signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

a) N-(3-Hydroxypropyl)-indole-3-carboxamide ()

  • Structure : Lacks the 1-methyl group and bromophenyl moiety; features a hydroxypropyl chain.
  • Synthesis: Uses HBTU-mediated coupling of indole-3-carboxylate with 3-amino-1-propanol .
  • Key Differences : The hydroxypropyl group introduces hydrophilicity, contrasting with the lipophilic bromophenyl group in the target compound.

b) 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ()

  • Structure: Shares the 1-methylindole core but replaces the carboxamide with a cyano group and includes a phenyl substituent at position 2.
  • Synthesis : Electrophilic aromatic substitution using NCTS, a method distinct from amide coupling .

Bromophenyl-Containing Analogues

a) Ethyl (E)-2-[[[(E)-2-Cyano-2-(2-pyridinyl)ethenyl]amino]amino]-3-(3-bromophenyl)aminopropenoate ()

  • Structure: Contains a 3-bromophenylamino group but integrates a pyridinyl-cyano ethenyl scaffold.
  • IR Data : CN stretch at 2180 cm⁻¹, absent in the target compound .
  • Key Differences : The extended conjugated system may enhance π-π stacking interactions in biological targets compared to the simpler ethyl-linked carboxamide in the target compound.

Carboxamide Derivatives with Modified Linkers

a) N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide ()

  • Structure : Dual indole system with an ethyl linker; lacks bromine and methyl groups.
  • Molecular Weight : 346.4 g/mol (vs. ~399.27 g/mol for the target compound) .

a) Kinase Inhibition ()

  • The 7-bromo-1-methylindole derivative () demonstrates protein kinase inhibition, suggesting that bromine substitution on indole derivatives can modulate enzyme binding .

b) Psychoactive Derivatives ()

  • Methyl 2-[[1-(cyclohexylmethyl)-1H-indole-3-carbonyl]amino]-3,3-dimethylbutanoate () exemplifies how indole carboxamides with lipophilic groups can exhibit psychoactivity, underscoring the need for careful functional group optimization in the target compound to avoid unintended effects .

Biological Activity

N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole derivative class, characterized by its unique molecular structure comprising an indole core, a bromophenyl group, and a carboxamide functional group. Its molecular formula is C19H20BrN3O2C_{19}H_{20}BrN_{3}O_{2} with a molecular weight of approximately 400.3 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several chemical reactions, including oxidation, reduction, and substitution reactions. The following table summarizes the key reactions involved in its synthesis:

Reaction TypeReagentsConditions
OxidationPotassium permanganate, Chromium trioxideAcidic medium
ReductionLithium aluminum hydride, Sodium borohydrideAnhydrous conditions
SubstitutionSodium methoxide, Potassium tert-butoxideBase-catalyzed

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent. Studies suggest that it can modulate inflammatory pathways, making it a candidate for treating conditions such as age-related macular degeneration.

2. Antimicrobial Activity
Indole derivatives are known for their diverse pharmacological effects, including antimicrobial properties. This compound may exhibit activity against various microbial strains due to its structural characteristics.

3. Anticancer Potential
The indole core is recognized for its ability to interact with various biological macromolecules, potentially influencing cellular signaling pathways involved in cancer progression. This interaction suggests that the compound may have anticancer properties.

The mechanism of action of this compound is believed to involve interactions with specific receptors and pathways within biological systems. The presence of the bromophenyl group enhances binding affinity and specificity towards these targets, which is critical for its pharmacological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-MethylindoleBasic indole structureFound in many natural products
5-BromoindoleBromine substitution at position 5Exhibits different biological properties
IndomethacinIndole derivative with anti-inflammatory propertiesWell-studied NSAID with established clinical use

This comparison highlights how the specific functionalization at both the bromophenyl and carboxamide positions in this compound may confer distinct biological activities not present in these similar compounds .

Case Studies and Research Findings

Recent studies have focused on evaluating the pharmacokinetics and pharmacodynamics of this compound. For instance:

  • In vitro assays demonstrated that the compound effectively inhibits certain inflammatory markers in cell cultures, suggesting its role in modulating immune responses.
  • Molecular docking studies revealed that this compound binds effectively to cyclooxygenase enzymes (COX), which are crucial mediators in inflammatory processes .

These findings support further investigation into its therapeutic potential.

Q & A

Q. What synthetic strategies are recommended for preparing N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Indole Core Functionalization : Start with 1-methyl-1H-indole-3-carboxylic acid. Activate the carboxyl group using coupling agents like HATU or EDCl, followed by reaction with ethylenediamine to form the intermediate N-(2-aminoethyl)-1-methyl-1H-indole-3-carboxamide .

Amide Coupling : React the intermediate with 3-bromobenzoyl chloride in the presence of a base (e.g., DIPEA) in anhydrous DCM. Monitor progress via TLC or LC-MS .

Purification : Use column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (e.g., from ethanol/water) to achieve >95% purity. Confirm purity via HPLC and 1H^1H/13C^{13}C NMR .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H/13C^{13}C NMR to confirm the indole core (δ 7.2–8.1 ppm for aromatic protons), the amide NH (δ ~8.5 ppm), and the 3-bromophenyl group (distinct coupling patterns for brominated aromatics) .
  • HRMS : Verify the molecular ion peak ([M+H]+^+) with <2 ppm mass accuracy .
  • X-ray Diffraction : If single crystals are obtained (e.g., via slow evaporation from MeOH), resolve the crystal structure to confirm bond angles, hydrogen bonding (N–H⋯O), and planarity of the amide linkage .

Q. What are the primary biological targets or assays relevant to this compound?

Methodological Answer: Given its structural similarity to indole-3-carboxamide derivatives (e.g., synthetic cannabinoids), prioritize:

  • Receptor Binding Assays : Screen for affinity at cannabinoid receptors (CB1/CB2) using radioligand competition binding (e.g., 3H^3H-CP55,940). Include positive controls like WIN55,212-2 .
  • Functional Assays : Use cAMP inhibition or β-arrestin recruitment assays (e.g., BRET-based) to assess agonism/antagonism .
  • Cellular Toxicity : Evaluate cytotoxicity in HEK293 or neuronal cell lines via MTT assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer: Contradictions often arise from:

  • Dynamic Exchange : For NH protons, use variable-temperature NMR (e.g., 25–60°C) to identify broadening due to hydrogen bonding or tautomerism .
  • Residual Solvents : Check for solvent peaks (e.g., DMSO-d6_6 at δ 2.5 ppm) overlapping with target signals. Repurify if necessary.
  • Stereochemical Effects : If rotamers are suspected (e.g., restricted rotation around the amide bond), analyze 1H^1H-1H^1H COSY and NOESY to confirm spatial proximities .

Q. What reaction mechanisms govern the palladium-catalyzed steps in related indole-carboxamide syntheses?

Methodological Answer: Palladium-mediated couplings (e.g., Suzuki-Miyaura) are critical for introducing aryl groups:

  • Oxidative Addition : Pd0^0 (e.g., PdCl2_2(PPh3_3)2_2) reacts with aryl halides (e.g., 3-bromophenyl intermediates) to form PdII^{II} complexes .
  • Transmetallation : Transfer of the aryl group from boronates or Grignard reagents to Pd.
  • Reductive Elimination : Release of the coupled product and regeneration of Pd0^0.
    Optimize ligand choice (e.g., XPhos for hindered substrates) and base (K2_2CO3_3 for stability) to minimize side reactions .

Q. How can computational modeling predict the compound’s pharmacokinetic or supramolecular assembly properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to optimize geometry, calculate electrostatic potential surfaces, and predict hydrogen-bonding motifs (e.g., dimerization via N–H⋯O interactions) .
  • Molecular Dynamics (MD) : Simulate lipid bilayer permeability (e.g., in CHARMM-GUI) to estimate blood-brain barrier penetration.
  • Docking Studies : AutoDock Vina or Schrödinger Suite can model binding poses at cannabinoid receptors, guiding SAR for selectivity (e.g., CB2 over CB1) .

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